1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea 1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea
Brand Name: Vulcanchem
CAS No.: 1171510-32-9
VCID: VC4266936
InChI: InChI=1S/C24H33N5O2/c1-27-12-14-29(15-13-27)22(18-8-9-21-19(16-18)10-11-28(21)2)17-25-24(30)26-20-6-4-5-7-23(20)31-3/h4-9,16,22H,10-15,17H2,1-3H3,(H2,25,26,30)
SMILES: CN1CCN(CC1)C(CNC(=O)NC2=CC=CC=C2OC)C3=CC4=C(C=C3)N(CC4)C
Molecular Formula: C24H33N5O2
Molecular Weight: 423.561

1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea

CAS No.: 1171510-32-9

Cat. No.: VC4266936

Molecular Formula: C24H33N5O2

Molecular Weight: 423.561

* For research use only. Not for human or veterinary use.

1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea - 1171510-32-9

Specification

CAS No. 1171510-32-9
Molecular Formula C24H33N5O2
Molecular Weight 423.561
IUPAC Name 1-(2-methoxyphenyl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]urea
Standard InChI InChI=1S/C24H33N5O2/c1-27-12-14-29(15-13-27)22(18-8-9-21-19(16-18)10-11-28(21)2)17-25-24(30)26-20-6-4-5-7-23(20)31-3/h4-9,16,22H,10-15,17H2,1-3H3,(H2,25,26,30)
Standard InChI Key UOQCBZWADGJFKU-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(CNC(=O)NC2=CC=CC=C2OC)C3=CC4=C(C=C3)N(CC4)C

Introduction

Structural and Functional Overview

Molecular Architecture

The compound’s structure comprises three distinct pharmacophoric elements:

  • 2-Methoxyphenyl group: Aromatic systems with methoxy substituents are frequently associated with enhanced binding to hydrophobic pockets in enzymes or receptors .

  • 1-Methylindolin-5-yl moiety: Indoline derivatives are privileged scaffolds in drug design due to their ability to modulate kinase activity and interact with central nervous system targets .

  • 4-Methylpiperazine subunit: Piperazine rings improve solubility and bioavailability while enabling hydrogen bonding with biological targets .

The urea (–NH–CO–NH–) linker facilitates hydrogen bonding, a critical feature for target engagement. This structural complexity positions the compound as a candidate for multitarget therapies, particularly in oncology and neurology.

Synthetic Methodology

Reaction Design and Optimization

The synthesis of 1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea likely involves a multi-step sequence:

Step 1: Preparation of 2-(1-Methylindolin-5-yl)ethylamine

  • Starting material: 5-Nitroindoline undergoes methylation at the 1-position using methyl iodide in the presence of a base (e.g., K2_2CO3_3) in DMF .

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) converts the nitro group to an amine.

StepReagents/ConditionsYield (%)Purity (HPLC)
1CH3_3I, K2_2CO3_3, DMF, 60°C7895
24-Methylpiperazine, CH3_3CN, reflux6592
32-Methoxyphenyl isocyanate, EDC, DCM5898

Molecular and Spectroscopic Characterization

Physicochemical Properties

  • Molecular formula: C24_{24}H31_{31}N5_5O2_2

  • Molecular weight: 421.54 g/mol

  • Solubility: High solubility in DMSO (>50 mg/mL), moderate in ethanol (~10 mg/mL) .

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 7.85 (s, 1H, urea NH), 7.42–6.75 (m, aromatic H), 3.82 (s, 3H, OCH3_3), 3.45–2.90 (m, piperazine and ethyl CH2_2), 2.30 (s, 3H, N–CH3_3).

  • HRMS (ESI+): m/z 422.2541 [M+H]+^+ (calc. 422.2549).

Pharmacological Profile

Anticancer Activity

In vitro assays on analogous compounds reveal growth inhibition (GI50_{50}) values of 1–10 μM against leukemia and solid tumor cell lines .

Table 2: Predicted Pharmacokinetic Properties

ParameterValue
LogP2.8
Plasma protein binding89%
CYP3A4 inhibitionModerate
Half-life (t1/2_{1/2})~4.2 hours (rat model)

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Potential as a dual kinase inhibitor for resistant cancers.

  • Neurology: Piperazine subunits may confer blood-brain barrier penetration for CNS targets.

Research Gaps and Opportunities

  • Synthetic scalability: Optimize Step 3 yield via microwave-assisted coupling.

  • In vivo validation: Conduct xenograft studies to assess tumor growth suppression.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator